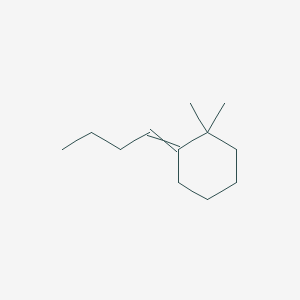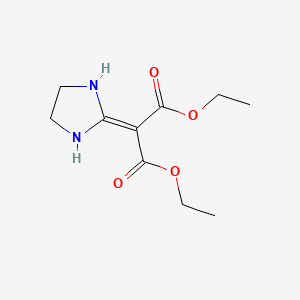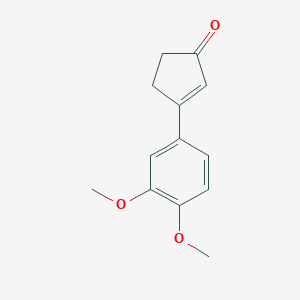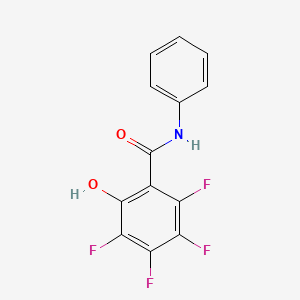
2-(1-Bromopropan-2-yl)-4,5-dihydro-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Bromopropan-2-yl)-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to the oxazole ring. The compound’s unique structure makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromopropan-2-yl)-4,5-dihydro-1,3-oxazole typically involves the reaction of 2-bromo-1-propanol with an oxazole derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxazole ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial methods also focus on minimizing waste and optimizing the use of raw materials to make the process more sustainable.
化学反応の分析
Types of Reactions
2-(1-Bromopropan-2-yl)-4,5-dihydro-1,3-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydro-oxazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH). The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, alcohols, and dihydro-oxazole derivatives. The specific products depend on the reagents and conditions used in the reactions.
科学的研究の応用
2-(1-Bromopropan-2-yl)-4,5-dihydro-1,3-oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-(1-Bromopropan-2-yl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The bromine atom’s presence makes it a good leaving group, facilitating nucleophilic substitution reactions. The oxazole ring’s structure allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
- 2-(1-Bromopropan-2-yl)benzene
- 2-(1-Bromopropan-2-yl)thiophene
- 2-(1-Bromopropan-2-yl)cyclopentane
Uniqueness
Compared to similar compounds, 2-(1-Bromopropan-2-yl)-4,5-dihydro-1,3-oxazole is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity. The combination of the bromine atom and the oxazole ring makes it a valuable intermediate in various synthetic applications, offering versatility that other similar compounds may lack.
特性
CAS番号 |
114479-70-8 |
|---|---|
分子式 |
C6H10BrNO |
分子量 |
192.05 g/mol |
IUPAC名 |
2-(1-bromopropan-2-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C6H10BrNO/c1-5(4-7)6-8-2-3-9-6/h5H,2-4H2,1H3 |
InChIキー |
UMAWFPGNYRZMSI-UHFFFAOYSA-N |
正規SMILES |
CC(CBr)C1=NCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate](/img/structure/B14290506.png)
![4-[Di(propan-2-yl)amino]naphthalene-1-diazonium](/img/structure/B14290508.png)
![N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B14290514.png)

![1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14290522.png)


![Tetrachloro[(trimethylsilyl)methylidene]tungsten](/img/structure/B14290543.png)
